(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol
CAS No.:
Cat. No.: VC13527815
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O |
|---|---|
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | (3S)-1-pyrimidin-2-ylpyrrolidin-3-ol |
| Standard InChI | InChI=1S/C8H11N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4,7,12H,2,5-6H2/t7-/m0/s1 |
| Standard InChI Key | PAWYWIHTCUNNDP-ZETCQYMHSA-N |
| Isomeric SMILES | C1CN(C[C@H]1O)C2=NC=CC=N2 |
| SMILES | C1CN(CC1O)C2=NC=CC=N2 |
| Canonical SMILES | C1CN(CC1O)C2=NC=CC=N2 |
Introduction
Chemical Structure and Stereochemical Significance
Core Scaffold and Functional Groups
The compound consists of a five-membered pyrrolidine ring fused to a six-membered pyrimidine heterocycle. The pyrrolidine nitrogen is substituted with a pyrimidin-2-yl group, while the 3-position bears a hydroxyl group in the (S)-configuration. The pyrimidine ring, a diazine derivative, contributes to π-π stacking interactions in biological systems, while the hydroxyl group enables hydrogen bonding with target proteins .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine ring | Saturated five-membered ring with nitrogen at position 1 |
| Pyrimidin-2-yl group | Aromatic heterocycle with nitrogen atoms at positions 1 and 3 |
| Hydroxyl group | -OH at C3, (S)-configuration |
| Molecular formula | C₈H₁₁N₃O |
| Molecular weight | 165.19 g/mol |
Stereochemical Impact on Bioactivity
The (S)-configuration at C3 is critical for molecular recognition. For example, in LRRK2 kinase inhibitors, analogous pyrrolidine derivatives with (R)-stereochemistry exhibited enhanced binding affinity due to optimal positioning of substituents in the ATP-binding pocket . Similarly, the (S)-enantiomer of pyrrolidin-3-ol derivatives demonstrated superior selectivity for EGFR T790M mutants over wild-type receptors in NSCLC therapies .
Synthesis and Scalable Manufacturing
Key Synthetic Routes
The synthesis of (S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol typically involves stereocontrolled cyclization and functionalization steps. A patent-pending method (EP4382529A1) outlines a scalable process for enantiomerically pure pyrrolidin-3-ol derivatives :
-
Esterification: Start with (S)-4-amino-3-hydroxybutyric acid, which undergoes acid-catalyzed esterification in methanol to form the methyl ester.
-
Cyclization: Treatment with acetyl chloride induces lactam formation, yielding (S)-pyrrolidin-3-one.
-
Reduction: Sodium borohydride reduces the ketone to the alcohol, preserving the (S)-configuration.
-
Pyrimidine Coupling: Nucleophilic aromatic substitution introduces the pyrimidin-2-yl group using 2-chloropyrimidine under basic conditions .
Table 2: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄, 55–60°C | 92 | 99.5 |
| Cyclization | Acetyl chloride, reflux | 85 | 98.8 |
| Reduction | NaBH₄, diglyme, 80°C | 78 | 99.2 |
| Pyrimidine coupling | 2-Chloropyrimidine, K₂CO₃, DMF, 100°C | 65 | 97.5 |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
(S)-1-(Pyrimidin-3-ol exhibits moderate aqueous solubility (12.7 mg/mL at pH 7.4) due to its hydroxyl group, but its logP value of 0.89 suggests limited lipophilicity . Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 6 months), making it suitable for long-term storage .
ADME Profile
-
Absorption: Moderate oral bioavailability (F = 45–55%) in rodent models.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the pyrrolidine ring forms an N-oxide metabolite.
-
Excretion: Renal clearance accounts for 60–70% of elimination .
Pharmacological Applications
Kinase Inhibition
The compound’s pyrrolidine-pyrimidine scaffold is a privileged structure in kinase inhibitor design:
-
LRRK2 Inhibition: Analogous derivatives showed sub-nanomolar potency (IC₅₀ = 0.7 nM) against LRRK2 G2019S mutants, a target in Parkinson’s disease .
-
EGFR Targeting: Structural analogs demonstrated IC₅₀ = 13 nM against EGFR L858R/T790M mutants with >76-fold selectivity over wild-type EGFR, crucial for NSCLC therapy .
Table 3: Comparative Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| B1 (Analog) | EGFR L858R/T790M | 13 | 76 (vs. EGFR WT) |
| 18 (Analog) | LRRK2 G2019S | 0.7 | >100 (vs. CHK1) |
GPCR Modulation
(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-ol derivatives act as GPBAR1 agonists (EC₅₀ = 50–100 nM), showing promise for metabolic disorders. Docking studies reveal interactions with Glu169 and Tyr240 residues, stabilizing the active receptor conformation .
Future Directions and Challenges
Improving Blood-Brain Barrier Penetration
While the compound shows CNS activity in vitro, its P-gp-mediated efflux in vivo limits brain exposure. Structural modifications, such as fluorination or prodrug strategies, could enhance BBB permeability .
Addressing Species-Specific PK Variability
Disconnects between rodent and human pharmacokinetics necessitate species-agnostic formulations. Microdosing studies with ¹⁴C-labeled compound are underway to refine allometric scaling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume